Dimethylcarbamate Contact Toxicity in Anopheles
In systematic head-to-head comparisons of aryl carbamate pairs, dimethylcarbamates exhibited improved tarsal contact toxicity to G3 strain Anopheles gambiae relative to their methylcarbamate counterparts, despite lower species-selectivity for AgAChE over hAChE. While specific data for 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate vs. its methylcarbamate analog are not published, this pattern is consistent across multiple scaffold classes and is attributed to complementary phenomena including altered cuticular penetration and detoxification enzyme susceptibility. [1]
| Evidence Dimension | Tarsal contact toxicity trend (aryl carbamate class) |
|---|---|
| Target Compound Data | Not directly reported; compound contains dimethylcarbamate moiety |
| Comparator Or Baseline | Aryl methylcarbamates; systematic comparison across multiple scaffold pairs |
| Quantified Difference | Directional improvement in tarsal contact toxicity reported qualitatively across multiple aryl carbamate pairs; quantitative LC₅₀ for pyrazol-4-yl dimethylcarbamates not yet reported [1] |
| Conditions | G3 strain adult Anopheles gambiae; WHO paper contact assay or equivalent tarsal contact protocol |
Why This Matters
For insecticide discovery programs targeting malaria vectors, the dimethylcarbamate subclass may offer a contact toxicity advantage over methylcarbamates when topical or residual spray exposure routes are prioritized.
- [1] Carlier, P.R., et al. (2018). Pesticide Biochemistry and Physiology, 151, 32–39. 'Compared to aryl methylcarbamates, aryl dimethylcarbamates were found to have lower selectivity for An. gambiae AChE (AgAChE) over human AChE (hAChE), but improved tarsal contact toxicity to G3 strain An. gambiae.' View Source
